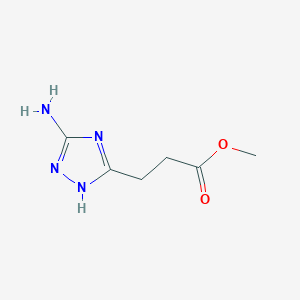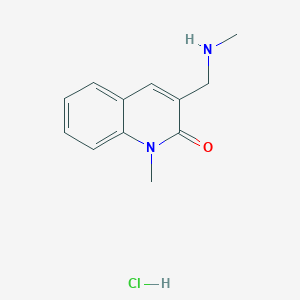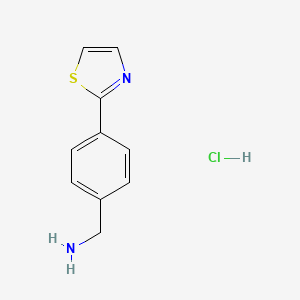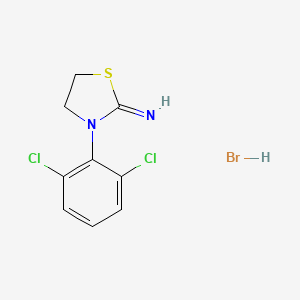
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C21H20ClNO2 and a molecular weight of 353.85 . It is used for research purposes .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 353.85 . Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Anticorrosive Properties
Quinoline derivatives are widely recognized for their anticorrosive capabilities. These compounds, including 6,8-dimethyl derivatives, show good effectiveness against metallic corrosion. Their high electron density allows for the formation of stable chelating complexes with surface metallic atoms, offering protection against corrosion in various environments (Verma, Quraishi, & Ebenso, 2020).
Catalytic and Ligand Properties
Quinoline derivatives are also investigated for their use as catalysts' ligands. Their structure allows for the formation of complexes that are beneficial in catalytic processes. This aspect opens avenues for their application in the synthesis of other important chemical compounds (Pereira et al., 2015).
Optoelectronic Materials
The incorporation of quinoline and its derivatives into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. They serve as essential components in the development of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and materials for photo- and electroluminescence applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis of Heterocycles
Quinoline derivatives are pivotal in the synthesis of heterocycles, crucial structures in medicinal chemistry. Their unique reactivity compared to simple alcohols and alkynes provides diverse possibilities for developing novel synthetic strategies for constructing polycyclic systems, including important heterocycles like pyridines, quinolines, and isoquinolines (Mishra, Nair, & Baire, 2022).
Environmental Remediation
The photocatalytic degradation of pollutants in water, including quinoline compounds, highlights their potential in environmental remediation efforts. Studies on the degradation pathways and by-products of these compounds contribute to understanding and improving the efficiency of photocatalytic processes for cleaner water (Pichat, 1997).
Green Chemistry Applications
Quinoline derivatives are subjects of green chemistry, focusing on developing environmentally friendly methods for their synthesis. The aim is to minimize the use of hazardous chemicals, solvents, and catalysts in their production, promoting safer and more sustainable chemical processes (Nainwal et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(22)24)16-11-13(2)10-14(3)20(16)23-18/h5-8,10-12H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATGEZCSLTXQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)


![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)



![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)



